Cefdinir impurity C

説明

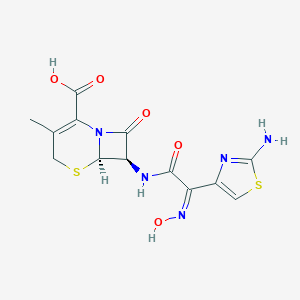

3-Desethenyl-3-methyl Cefdinir is an impurity of Cefdinir; a cephalosporin antibiotic structurally similar to Cefixime

作用機序

Target of Action

Cefdinir Impurity C, also known as Cefdinir Impurity 1 or Impurity G, is a derivative of Cefdinir, a third-generation cephalosporin . The primary targets of Cefdinir are the penicillin-binding proteins (PBPs) found in the bacterial cell wall . These proteins play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall .

Mode of Action

This compound, like Cefdinir, inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . As a result, the bacteria eventually lyse due to the ongoing activity of cell wall autolytic enzymes while cell wall assembly is arrested .

Biochemical Pathways

The action of this compound affects the biochemical pathway of peptidoglycan synthesis. By inhibiting the transpeptidation step, it prevents the cross-linking of peptidoglycan strands, which is crucial for providing strength and rigidity to the bacterial cell wall . This disruption in the pathway leads to the weakening of the bacterial cell wall and ultimately, bacterial cell lysis .

Pharmacokinetics

Cefdinir, the parent compound, is known to be rapidly absorbed from the gastrointestinal tract with a time to peak plasma concentration of 2 to 4 hours . It is primarily eliminated via renal clearance of unchanged drug, with a terminal disposition half-life of approximately 1.7 hours with normal renal function . The protein binding of Cefdinir is between 60% to 70% .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and replication due to the disruption of cell wall synthesis . This leads to the lysis and death of the bacteria, effectively treating the bacterial infection .

生化学分析

Biochemical Properties

Cefdinir Impurity C, like Cefdinir, is likely to interact with various enzymes and proteins involved in bacterial cell wall synthesis . It may bind to penicillin-binding proteins (PBPs), which are critical for cell wall synthesis in bacteria . The nature of these interactions is typically inhibitory, leading to the disruption of cell wall synthesis and eventual bacterial cell death .

Cellular Effects

The effects of this compound on cells are primarily related to its interference with cell wall synthesis . By inhibiting PBPs, it disrupts the formation of the bacterial cell wall, leading to cell lysis and death . This can impact various cellular processes, including cell division and growth .

Molecular Mechanism

The molecular mechanism of action of this compound is likely similar to that of Cefdinir. It binds to PBPs, inhibiting the final transpeptidation step in peptidoglycan synthesis, which is essential for bacterial cell wall formation . This leads to cell wall instability, cell lysis, and ultimately, bacterial cell death .

Temporal Effects in Laboratory Settings

Like other cephalosporins, it may be stable against hydrolysis by beta-lactamase enzymes .

Dosage Effects in Animal Models

Cefdinir has shown efficacy in several animal models of infection .

Metabolic Pathways

Cefdinir is minimally metabolized, suggesting that its impurities, including this compound, may also undergo minimal metabolism .

Transport and Distribution

Cefdinir is known to distribute into various tissues and fluids, suggesting that this compound may have similar distribution characteristics .

Subcellular Localization

Given its mechanism of action, it is likely to localize to the bacterial cell wall where it can interact with PBPs .

生物活性

Cefdinir impurity C is a notable impurity of the antibiotic cefdinir, which is widely used for treating various bacterial infections. Understanding the biological activity of this impurity is crucial for assessing its impact on the efficacy and safety profile of cefdinir. This article delves into the biological activities, pharmacokinetics, and analytical methods related to this compound, supported by data tables and relevant case studies.

Overview of Cefdinir and Its Impurities

Cefdinir is a third-generation cephalosporin antibiotic effective against a variety of gram-positive and gram-negative bacteria. It works by inhibiting bacterial cell wall synthesis through its interaction with penicillin-binding proteins (PBPs) . The presence of impurities, such as this compound, can influence the drug's overall pharmacological profile and therapeutic effectiveness.

Antimicrobial Efficacy

Cefdinir itself exhibits broad-spectrum antimicrobial activity against pathogens like Streptococcus pneumoniae, Staphylococcus aureus, and Haemophilus influenzae . However, the specific biological activity of this compound remains less documented in literature. Preliminary studies suggest that impurities can affect the drug's pharmacodynamics, potentially altering its effectiveness or safety .

Pharmacokinetic Properties

Cefdinir is primarily eliminated through renal mechanisms, with a reported bioavailability of approximately 16-25% . The pharmacokinetics of this compound are not extensively characterized; however, it is essential to consider how impurities might affect drug absorption and elimination.

| Parameter | Cefdinir | This compound |

|---|---|---|

| Bioavailability | 16-25% | Not specified |

| Elimination Route | Renal | Not specified |

| Half-life | ~1.5 hours | Not specified |

Analytical Techniques for Characterization

To ensure quality control and assess the impact of this compound, various analytical methods have been employed:

- High-Performance Liquid Chromatography (HPLC) : This method has been utilized to separate cefdinir from its impurities, including impurity C. It allows for precise quantification and identification based on retention times .

- Mass Spectrometry (MS) : MS techniques have been applied to profile the mass spectral characteristics of cefdinir and its impurities, aiding in distinguishing between active compounds and degradation products .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : This advanced method enhances sensitivity in detecting low concentrations of impurities in pharmaceutical formulations .

Study on Renal Excretion

A study investigating the renal transport mechanisms of cefdinir found that various transport inhibitors significantly affected its renal clearance. This suggests that impurities like this compound may also influence renal excretion pathways, impacting overall drug disposition .

Stability Studies

Research on the stability of cefdinir under stress conditions indicated that impurities could form during degradation processes. Understanding these pathways is critical for developing stable formulations and ensuring therapeutic efficacy .

科学的研究の応用

Analytical Methods for Cefdinir Impurity C

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a widely utilized method for analyzing cefdinir and its impurities, including impurity C. Various studies have developed specific HPLC methods to separate and characterize impurities in cefdinir bulk materials. For instance, a study reported the use of column switching techniques to rapidly identify impurities, where cefdinir was eluted on a C18 column with specific mobile phases, allowing for effective separation and characterization of impurity C based on retention times and mass spectrometry data .

2. Spectrophotometric Methods

Selective spectrophotometric methods have been developed for the determination of cefdinir content in pharmaceutical formulations, which can also be applied to assess impurities like impurity C. These methods utilize complexation reactions that yield measurable colored products, allowing for precise quantification without interference from other excipients .

Pharmaceutical Formulations

This compound plays a significant role in the stability and efficacy of cefdinir formulations. The presence of impurities can affect the drug's pharmacokinetics and pharmacodynamics.

1. Stability Studies

Stability-indicating methods have been developed to assess the impact of various stress conditions on cefdinir and its impurities. For example, forced degradation studies under acidic, alkaline, oxidative, and thermal conditions have shown how this compound forms under different environmental factors, which is crucial for determining shelf life and storage conditions .

2. Bioavailability Enhancement

Research has indicated that formulations incorporating solid dispersions or nanosuspensions can enhance the bioavailability of cefdinir. The presence of impurities like impurity C may influence these formulations' solubility profiles, thereby impacting their therapeutic effectiveness .

Case Studies

1. Case Study on Impurity Characterization

A comprehensive study characterized multiple impurities in cefdinir bulk material using advanced chromatographic techniques. The study identified several degradation products, including impurity C, which were characterized based on their mass fragmentation patterns and UV spectra . This characterization is essential for regulatory compliance and ensuring the safety of pharmaceutical products.

2. Clinical Relevance

In clinical settings, understanding the implications of this compound is vital for ensuring patient safety and drug efficacy. A study focusing on the pharmacokinetics of cefdinir highlighted that approximately 18.4% of a 300 mg dose was excreted unchanged in urine, emphasizing the importance of monitoring impurities during drug formulation to avoid adverse effects .

化学反応の分析

Acylation Reaction

The acylation reaction in Cefdinir synthesis involves reacting 7-AVCA with another compound in a solvent, such as tetrahydrofuran (THF), in the presence of organic bases like triethylamine . After the acylation, methylene dichloride and water are added, and the layers are separated . The organic layer is treated with sodium chloride water solution .

Hydrolysis Reaction

The hydrolysis reaction to produce Cefdinir can be performed under acidic or alkaline conditions . In the alkaline condition, acetyl Cefdinir dicyclohexyl amine salt is added to a solution of yellow soda ash, sodium bicarbonate, sodium hydroxide, salt of wormwood, saleratus, potassium hydroxide, or potassium acetate . The solution's pH is maintained between 7.5 and 9.0, and the reaction occurs with stirring at 15°C to 40°C . After completion, the pH is adjusted, activated carbon is added for decolorizing, and the filtrate is adjusted to a pH of 2.5 to 3.5 for crystallization .

Impurities

During the synthesis of Cefdinir, impurities like Cefdinir sulfoxide and delta-2 Cefdinir can form .

- Cefdinir Sulfoxide: This impurity can be synthesized by oxidizing Cefdinir with peracetic acid .

- Delta-2 Cefdinir: Treating silylated Cefdinir with triethylamine in methylene chloride can produce delta-2 Cefdinir .

- Other Impurities: Other impurities that may be present in Cefdinir include related compounds, degradation products, solvent impurities, inorganic impurities, and residual reagents .

特性

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O5S2/c1-4-2-24-11-7(10(20)18(11)8(4)12(21)22)16-9(19)6(17-23)5-3-25-13(14)15-5/h3,7,11,23H,2H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/b17-6-/t7-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPXXFJEIVCXCL-ODXWQDPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71091-93-5 | |

| Record name | 3-Methyl cefdinir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071091935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYL CEFDINIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9Y9M0S93M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。